16-Keto 17Beta-Estradiol-d5 (Major)
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Overview
Description
16-Keto 17Beta-Estradiol-d5 (Major): is a deuterium-labeled derivative of 16-Keto 17Beta-Estradiol. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracking and quantification during various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Keto 17Beta-Estradiol-d5 involves the deuteration of 16-Keto 17Beta-Estradiol. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific reaction conditions. The deuteration can be achieved using deuterium gas or deuterated solvents in the presence of a catalyst .
Industrial Production Methods: Industrial production of 16-Keto 17Beta-Estradiol-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: 16-Keto 17Beta-Estradiol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce hydroxylated compounds .
Scientific Research Applications
16-Keto 17Beta-Estradiol-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of estradiol derivatives.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 16-Keto 17Beta-Estradiol-d5 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its pharmacokinetics and metabolism. The compound’s effects are mediated through its interaction with estrogen receptors and other related pathways .
Comparison with Similar Compounds
16-Keto 17Beta-Estradiol: The non-deuterated form of the compound.
Estradiol: A naturally occurring estrogen hormone.
Uniqueness: 16-Keto 17Beta-Estradiol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i2D2,3D,8D,13D |
InChI Key |
KJDGFQJCHFJTRH-JBHBYLILSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)[2H])([2H])[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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